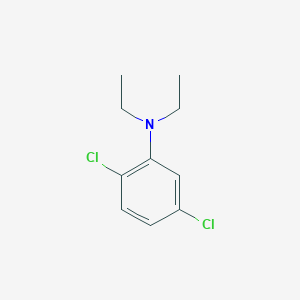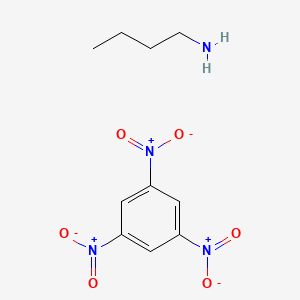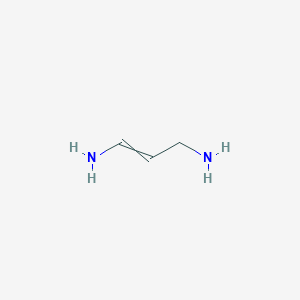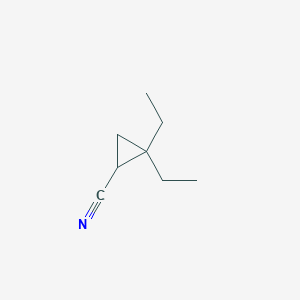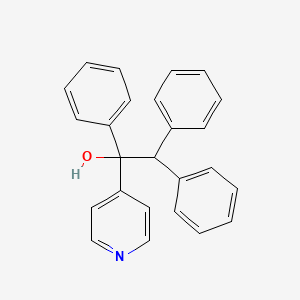![molecular formula C12H20O5 B14628795 Methyl 9-[(oxoacetyl)oxy]nonanoate CAS No. 55184-92-4](/img/structure/B14628795.png)
Methyl 9-[(oxoacetyl)oxy]nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-[(oxoacetyl)oxy]nonanoate, also known as methyl 9-oxononanoate, is an organic compound with the molecular formula C10H18O3. It is a methyl ester derivative of nonanoic acid and is characterized by the presence of an oxo group at the ninth carbon position. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 9-[(oxoacetyl)oxy]nonanoate can be synthesized through the esterification of nonanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to reflux to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The process includes the use of a distillation column to separate the ester from the reaction mixture, followed by purification steps such as washing and drying .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 9-[(oxoacetyl)oxy]nonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nonanoic acid derivatives.
Reduction: Hydroxylated nonanoic acid derivatives.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Methyl 9-[(oxoacetyl)oxy]nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of coatings, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of methyl 9-[(oxoacetyl)oxy]nonanoate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active nonanoic acid derivative, which can further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl nonanoate: Similar in structure but lacks the oxo group.
Methyl 8-formyloctanoate: Similar but with a formyl group at the eighth carbon position.
Methyl azelaaldehydate: Similar but with an aldehyde group.
Uniqueness
Methyl 9-[(oxoacetyl)oxy]nonanoate is unique due to the presence of the oxo group at the ninth carbon position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
55184-92-4 |
|---|---|
Molekularformel |
C12H20O5 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
methyl 9-oxaldehydoyloxynonanoate |
InChI |
InChI=1S/C12H20O5/c1-16-11(14)8-6-4-2-3-5-7-9-17-12(15)10-13/h10H,2-9H2,1H3 |
InChI-Schlüssel |
GZFGMEUUJWVDPH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCOC(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


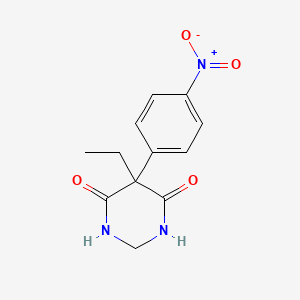
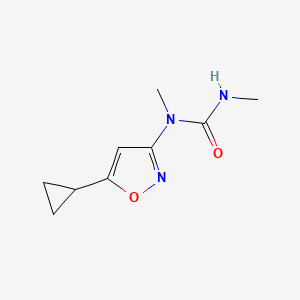

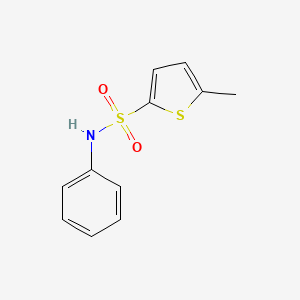

![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)
